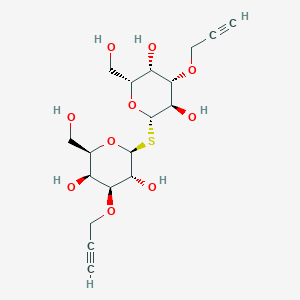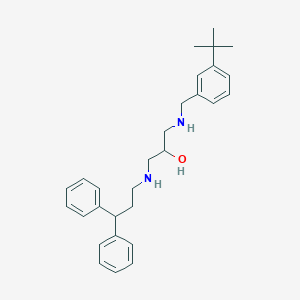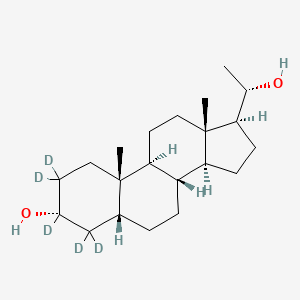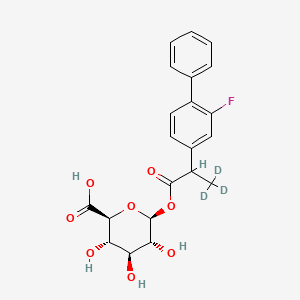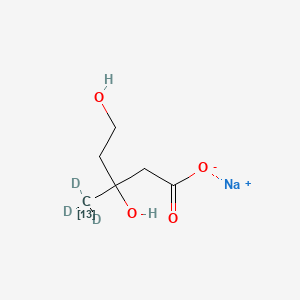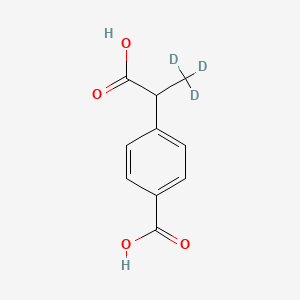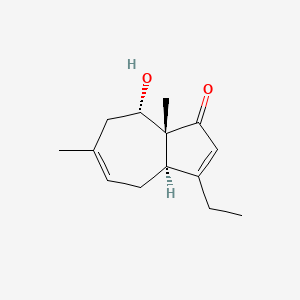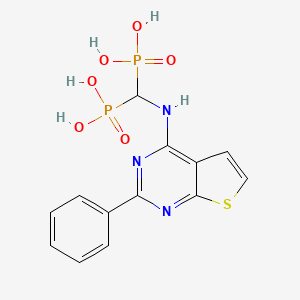
Bcl6-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bcl6-IN-9 is a small molecule inhibitor specifically designed to target the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that plays a crucial role in the development and maintenance of germinal centers in B cells. It is also implicated in various lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL). By inhibiting BCL6, this compound aims to disrupt the oncogenic pathways driven by this protein, making it a potential therapeutic agent for certain types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bcl6-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule, often through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the binding affinity and specificity of the inhibitor.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Bcl6-IN-9 undergoes several types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitor’s efficacy.
Substitution: Various substitution reactions can be employed to introduce different functional groups, enhancing the molecule’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can be tested for their biological activity to identify more potent inhibitors .
Applications De Recherche Scientifique
Bcl6-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of BCL6 inhibitors.
Biology: Helps in understanding the role of BCL6 in cellular processes and its interactions with other proteins.
Medicine: Potential therapeutic agent for treating BCL6-driven cancers, such as DLBCL.
Industry: Can be used in the development of new drugs targeting BCL6 and related pathways.
Mécanisme D'action
Bcl6-IN-9 exerts its effects by binding to the BTB domain of the BCL6 protein, thereby preventing its interaction with corepressors such as NCOR, SMRT, and BCOR. This disruption leads to the derepression of BCL6 target genes, resulting in the inhibition of cell proliferation and induction of apoptosis in BCL6-dependent cancer cells. The molecular targets and pathways involved include the BCL6 transcriptional network and downstream signaling pathways that regulate cell cycle and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
CCT369260: Another BCL6 inhibitor with a different core structure but similar mechanism of action.
CCT373566: A highly potent BCL6 degrader with improved pharmacokinetics.
Tricyclic Quinolinones: A series of compounds optimized for BCL6 inhibition.
Uniqueness
Bcl6-IN-9 is unique due to its specific binding affinity and selectivity for the BCL6 protein. Its design allows for effective disruption of BCL6-mediated transcriptional repression, making it a valuable tool for both research and therapeutic applications .
Propriétés
Formule moléculaire |
C22H18ClF2N5O2 |
|---|---|
Poids moléculaire |
457.9 g/mol |
Nom IUPAC |
2-chloro-4-[[(2S)-2-cyclopropyl-3,3-difluoro-7-methyl-6-oxo-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-10-yl]amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H18ClF2N5O2/c1-30-16-5-4-12(28-15-6-7-27-20(23)14(15)9-26)8-13(16)17-18(21(30)31)32-10-22(24,25)19(29-17)11-2-3-11/h4-8,11,19,29H,2-3,10H2,1H3,(H,27,28)/t19-/m0/s1 |
Clé InChI |
NDXNRYJTYFEIAB-IBGZPJMESA-N |
SMILES isomérique |
CN1C2=C(C=C(C=C2)NC3=C(C(=NC=C3)Cl)C#N)C4=C(C1=O)OCC([C@@H](N4)C5CC5)(F)F |
SMILES canonique |
CN1C2=C(C=C(C=C2)NC3=C(C(=NC=C3)Cl)C#N)C4=C(C1=O)OCC(C(N4)C5CC5)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3](/img/structure/B15142964.png)
